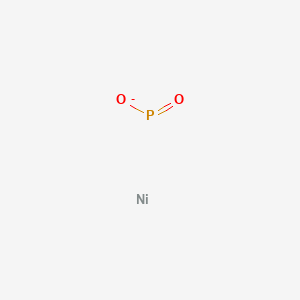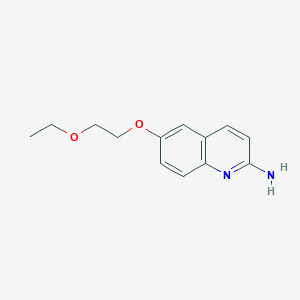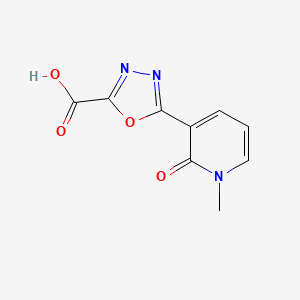
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9,10-diphenylanthracene groups attached to a central benzene ring at the 1 and 4 positions. Its molecular formula is C58H38, and it has a molecular weight of 734.92 g/mol .
準備方法
The synthesis of 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where 9,10-diphenylanthracene-2-boronic acid is coupled with 1,4-dibromobenzene in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various applications, such as in OLEDs and biological imaging. The molecular targets and pathways involved include interactions with light and other molecules that can quench or enhance its fluorescence .
類似化合物との比較
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9,10-diphenylanthracen-2-yl)benzene: This compound has a similar structure but with the anthracene groups attached at the 1 and 3 positions of the benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound has ethynyl groups instead of phenyl groups, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior.
特性
分子式 |
C58H38 |
|---|---|
分子量 |
734.9 g/mol |
IUPAC名 |
2-[4-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-17-41(18-6-1)55-47-25-13-15-27-49(47)57(43-21-9-3-10-22-43)53-37-45(33-35-51(53)55)39-29-31-40(32-30-39)46-34-36-52-54(38-46)58(44-23-11-4-12-24-44)50-28-16-14-26-48(50)56(52)42-19-7-2-8-20-42/h1-38H |
InChIキー |
RLJLSISFHCWHKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)


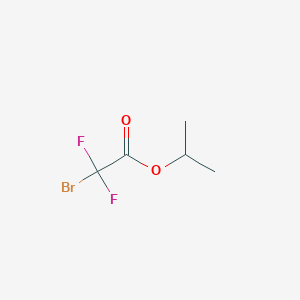
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
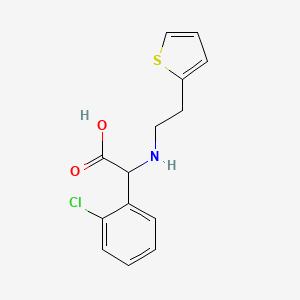
![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)

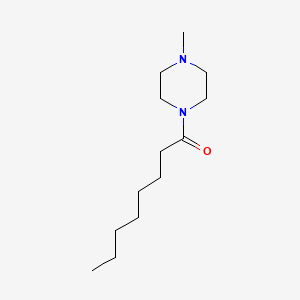
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
